molecular formula C16H15BrN4O B4296630 4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol

4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol

Cat. No.: B4296630
M. Wt: 359.22 g/mol
InChI Key: AVQLGRALAPUFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole-based compound that has shown promising results in various studies, making it an important area of research for scientists around the world.

Mechanism of Action

The mechanism of action of 4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol is not yet fully understood. However, it is believed to act by binding to specific targets within cells, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways within cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol is its versatility, making it suitable for a wide range of scientific research applications. However, one of the major limitations is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experimental conditions.

Future Directions

There are many potential future directions for research on 4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol. These include further studies on its mechanism of action, the development of new synthetic methods for its production, and its potential as a therapeutic agent for a range of diseases. Additionally, there is scope for further research on its use as a fluorescent probe for the detection of metal ions in biological systems.

Scientific Research Applications

4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies, including its use as a fluorescent probe for the detection of metal ions in biological systems, and as a potential anticancer agent.

Properties

IUPAC Name

4-[[5-(4-bromophenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O/c1-10-7-12(8-11(2)15(10)22)9-21-19-16(18-20-21)13-3-5-14(17)6-4-13/h3-8,22H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLGRALAPUFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol
Reactant of Route 2
4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol
Reactant of Route 3
4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol
Reactant of Route 4
Reactant of Route 4
4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol
Reactant of Route 5
4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol
Reactant of Route 6
4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol

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